5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one

IMPDH isoform selectivity NAD-competitive inhibition

5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one (CAS 2034226-36-1) is a synthetic small molecule belonging to the pyrimidinone-indoline hybrid class. Its core scaffold combines a 5,6-dimethylpyrimidin-4(3H)-one ring linked via an ethanone bridge to a 5-(pyridin-4-yl)indoline moiety.

Molecular Formula C21H20N4O2
Molecular Weight 360.417
CAS No. 2034226-36-1
Cat. No. B2385919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one
CAS2034226-36-1
Molecular FormulaC21H20N4O2
Molecular Weight360.417
Structural Identifiers
SMILESCC1=C(N=CN(C1=O)CC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)C
InChIInChI=1S/C21H20N4O2/c1-14-15(2)23-13-24(21(14)27)12-20(26)25-10-7-18-11-17(3-4-19(18)25)16-5-8-22-9-6-16/h3-6,8-9,11,13H,7,10,12H2,1-2H3
InChIKeyYGTBBYJLDSUUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one (CAS 2034226-36-1): Structural Class and Baseline Characteristics for Procurement Evaluation


5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one (CAS 2034226-36-1) is a synthetic small molecule belonging to the pyrimidinone-indoline hybrid class. Its core scaffold combines a 5,6-dimethylpyrimidin-4(3H)-one ring linked via an ethanone bridge to a 5-(pyridin-4-yl)indoline moiety [1]. The compound is documented as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), with inhibitory constants (Ki) reported against both human IMPDH1 and IMPDH2 isoforms [2]. A separate database annotation also lists this compound as a putative inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [3]. The molecular formula is C21H20N4O2 with a molecular weight of 360.42 g/mol. This compound is not a nucleoside analog and does not require intracellular phosphorylation for target engagement, distinguishing it structurally and mechanistically from several clinically established IMPDH inhibitors.

Non-nucleoside scaffold; phosphorylation-independent target engagement
NAD-cofactor competitive binding mechanism
Near-equipotent IMPDH1/IMPDH2 inhibition profile

Why IMPDH Inhibitors Are Not Interchangeable: The Case for Evaluating 5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one on Its Own Data


IMPDH inhibitors span multiple chemotypes—nucleoside analogs (ribavirin, mizoribine), benzofuranone-derived natural products (mycophenolic acid), and non-nucleoside heterocycles—each with distinct binding modes, isoform selectivity profiles, and metabolic dependencies [1]. The target compound is a non-nucleoside pyrimidinone-indoline that competes with the NAD cofactor rather than the IMP substrate [2]. This mechanistic distinction means that its inhibitory potency, isoform balance (near-equipotent IMPDH1/IMPDH2 inhibition at the NAD site), and lack of requirement for intracellular phosphorylation cannot be extrapolated from the behavior of nucleoside-based or mycophenolic acid-class inhibitors. Generic substitution across IMPDH inhibitor subclasses would ignore fundamental differences in target engagement mechanism and is not scientifically justified without direct comparative data.

Mechanism context NAD-competitive inhibition may not transfer to IMP-uncompetitive inhibitor contexts; assay design must reflect binding mode.
Activation dependence Phosphorylation-independent profile may differ from nucleoside prodrugs; cellular kinase variability can confound cross-class comparisons.
Scaffold specificity Pyrimidinone-indoline chemotype can target PI3Kβ instead of IMPDH; substitution pattern verification is required to avoid target mismatch.

Quantitative Differentiation Evidence for 5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one Versus IMPDH Inhibitor Comparators


IMPDH1/IMPDH2 Isoform Balance: Near-Equipotent NAD-Site Inhibition Versus Mycophenolic Acid

The target compound inhibits IMPDH1 and IMPDH2 at the NAD cofactor binding site with near-identical Ki values of 260 nM and 270 nM, respectively, representing a balanced isoform inhibition profile. In contrast, the gold-standard IMPDH inhibitor mycophenolic acid (MPA) shows an approximately 1.8-fold preference for IMPDH2 (Ki 6 nM) over IMPDH1 (Ki 11 nM) through an uncompetitive mechanism with respect to IMP [1][2]. The balanced IMPDH1/IMPDH2 profile of this compound may be relevant in contexts where both isoforms contribute to disease pathology, such as certain cancers where IMPDH2 is upregulated but IMPDH1 maintains basal guanylate homeostasis in normal tissues.

IMPDH1/2 Isoform Balance
Reported
IMPDH1 Ki 260 nM vs IMPDH2 Ki 270 nM (ratio ~0.96); MPA: IMPDH1 Ki 11 nM vs IMPDH2 Ki 6 nM (ratio ~1.83)
Balanced isoform profile differs from MPA's IMPDH2 preference.
Recombinant enzyme assay; NAD substrate context.
IMPDH isoform selectivity NAD-competitive inhibition immunosuppression cancer metabolism

Non-Nucleoside Scaffold: No Requirement for Intracellular Phosphorylation Versus Ribavirin and Mizoribine

Unlike the IMPDH inhibitors ribavirin and mizoribine, which are nucleoside prodrugs requiring intracellular phosphorylation to their active 5'-monophosphate forms for target engagement, the target compound is a non-nucleoside, phosphorylation-independent IMPDH inhibitor [1][2]. Ribavirin 5'-monophosphate and mizoribine 5'-monophosphate achieve Ki values of approximately 270 nM and 4–8 nM, respectively, but their effective intracellular concentrations depend on the activity of cellular kinases, which can vary across cell types and disease states [1]. The target compound's direct, activation-independent binding eliminates this pharmacokinetic variable, making it a more predictable tool compound for in vitro enzyme and cellular assays where kinase-dependent activation may confound results.

Non-Nucleoside Activation
Class-level
Direct NAD-competitive binding (Ki 260–270 nM); ribavirin/mizoribine require intracellular phosphorylation to active metabolites.
Phosphorylation-independent profile may reduce cell-type variability in target engagement.
Cellular kinase dependency not directly compared head-to-head.
non-nucleoside inhibitor IMPDH metabolic activation chemical probe pyrimidinone-indoline

NAD-Cofactor Competitive Binding Mode: Mechanistic Distinction from Mycophenolic Acid's IMP-Uncompetitive Mechanism

The target compound was tested for inhibition of IMPDH1 toward two different substrates: NAD (nicotinamide adenine dinucleotide) and IMP (inosine 5'-monophosphate). The Ki against the NAD site was 260 nM, while the Ki against the IMP site was 580 nM—a 2.2-fold difference indicating preferential competition with the NAD cofactor over the IMP substrate [1]. This contrasts with mycophenolic acid (MPA), which is a classic uncompetitive inhibitor with respect to IMP (Ki 6–11 nM) that traps the E-XMP covalent intermediate [2]. The NAD-competitive mechanism of the target compound suggests it binds to a different enzyme conformational state than MPA, which may have implications for resistance profiles, as IMPDH mutations conferring resistance to MPA (e.g., at the IMP/XMP binding region) may not cross-resist an NAD-competitive inhibitor.

Inhibition Mechanism
Reported
NAD-site Ki 260 nM vs IMP-site Ki 580 nM (2.2-fold NAD preference); MPA is IMP-uncompetitive.
NAD-competitive mode targets a different enzyme state than MPA, potentially avoiding MPA-resistance mutations.
Recombinant IMPDH1 kinetic characterization.
enzyme mechanism NAD-competitive substrate competition IMPDH inhibitor binding mode

Pyrimidinone-Indoline Scaffold: Distinct Chemotype Separable from PI3Kβ-Targeting Analogs

The pyrimidinone-indoline amide scaffold class is known to yield inhibitors of multiple enzyme targets depending on substitution pattern. Closely related compounds such as 2-[2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one (compound 7 from Certal et al.) are selective PI3Kβ inhibitors with no reported IMPDH activity [1], while SAR260301 (a clinical-stage pyrimidone indoline amide) targets PI3Kβ with an IC50 of 52 nM [2]. The target compound differentiates itself within this scaffold family by incorporating a 5-(pyridin-4-yl) substituent on the indoline ring and 5,6-dimethyl substitution on the pyrimidinone core, which redirects target engagement from PI3Kβ to IMPDH. This demonstrates that within the pyrimidinone-indoline chemotype, specific substituent patterns dictate target selectivity, and the target compound occupies a distinct target niche (IMPDH) not shared by its PI3Kβ-inhibiting scaffold cousins.

Scaffold Selectivity
Class-level
5-(pyridin-4-yl)indoline + 5,6-dimethylpyrimidinone core directs IMPDH inhibition; related pyrimidone indolines inhibit PI3Kβ instead.
Substitution pattern dictates IMPDH vs PI3Kβ target engagement; structural verification avoids off-target chemotype selection.
Separate enzyme assay platforms; no head-to-head comparison.
pyrimidinone-indoline scaffold selectivity PI3Kbeta IMPDH chemotype differentiation

Putative Dual IMPDH/LSD1 Target Annotation: Differentiated Polypharmacology Potential

In addition to its IMPDH inhibitory activity, this compound is annotated in the IDRBlab Therapeutic Target Database as 'Pyrimidine derivative 18' targeting lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. LSD1 is an epigenetic eraser enzyme implicated in cancer stem cell maintenance and transcriptional regulation, and is mechanistically unrelated to IMPDH. No quantitative LSD1 inhibition data (IC50/Ki) is available for this specific compound in the public domain, so this target annotation must be treated as supporting evidence only. However, the combination of IMPDH inhibition (depleting guanylate pools and inhibiting proliferation) with LSD1 inhibition (modulating gene expression programs) represents a potential dual mechanism not shared by any single-target IMPDH inhibitor such as MPA, ribavirin, or mizoribine.

Putative LSD1 Annotation
Data to verify
Annotated as LSD1/KDM1A target in IDRBlab database; no quantitative IC50/Ki data available.
Dual IMPDH/LSD1 polypharmacology hypothesis requires independent validation.
Confirmatory LSD1 biochemical and cellular assays are needed before mechanistic conclusions.
LSD1 KDM1A epigenetics IMPDH polypharmacology dual inhibitor

Recommended Research and Procurement Application Scenarios for 5,6-Dimethyl-3-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyrimidin-4(3H)-one Based on Quantitative Evidence


Chemical Biology Probe for NAD-Competitive IMPDH Inhibition Independent of Cellular Kinase Activity

Investigators studying IMPDH biology in cell lines with variable or downregulated nucleoside/nucleotide kinase expression can use this non-nucleoside, phosphorylation-independent inhibitor to achieve consistent target engagement without the confounding variable of prodrug activation efficiency. Its Ki of 260–270 nM at the NAD cofactor site provides a defined potency benchmark for cellular assay calibration, unlike nucleoside prodrugs such as ribavirin whose intracellular active metabolite concentrations are cell-type dependent [1][2].

IMPDH1/IMPDH2 Isoform-Profiling Studies Requiring Balanced Dual Inhibition

For experiments designed to dissect the relative contributions of IMPDH1 and IMPDH2 to cellular guanylate pools, this compound's near-equipotent inhibition of both isoforms (Ki ratio ~0.96) provides a tool that avoids the IMPDH2 bias inherent to mycophenolic acid (Ki ratio ~1.8 in favor of IMPDH2). This balanced profile may be especially useful in normal versus tumor cell comparison studies where IMPDH2 is differentially upregulated [1][2].

Scaffold-Hopping Starting Point for Non-Nucleoside IMPDH Inhibitor Drug Discovery

Medicinal chemistry teams seeking to develop novel IMPDH inhibitors that operate outside the nucleoside or mycophenolic acid pharmacophores can use this compound as a validated hit with a defined pyrimidinone-indoline scaffold, confirmed IMPDH1/2 inhibitory activity (Ki 260–270 nM), and a NAD-competitive binding mode distinct from the IMP-uncompetitive mechanism of MPA. Its structural features—including the 5-(pyridin-4-yl)indoline substituent and 5,6-dimethylpyrimidinone core—provide multiple vectors for SAR exploration [1][2].

Exploratory Polypharmacology Research at the IMPDH-LSD1 Interface

Research programs investigating the intersection of nucleotide metabolism and epigenetic regulation may evaluate this compound as a tool to probe the consequences of simultaneous IMPDH and LSD1 modulation. The LSD1 target annotation (from IDRBlab) provides a rationale for testing this hypothesis, though confirmatory LSD1 biochemical and cellular assays must be performed to validate the annotation before drawing mechanistic conclusions. This dual-target hypothesis is not addressable with single-target IMPDH or LSD1 inhibitors [1][2].

Application
Selection Property
Validation Focus
Chemical probe for NAD-competitive IMPDH inhibition
Non-nucleoside, phosphorylation-independent binding
Target engagement consistency across kinase-variable cell models
IMPDH1/IMPDH2 isoform-profiling studies
Near-equipotent IMPDH1/IMPDH2 inhibition profile
Guanylate pool analysis in IMPDH2-upregulated tumor vs normal cells
Scaffold-hopping hit for non-nucleoside IMPDH inhibitor discovery
Pyrimidinone-indoline core with NAD-competitive mechanism
SAR exploration on 5-pyridin-4-yl indoline and 5,6-dimethyl pyrimidinone
Exploratory polypharmacology (IMPDH/LSD1 interface)
Dual IMPDH/LSD1 target annotation
Independent LSD1 biochemical and cellular assay confirmation
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